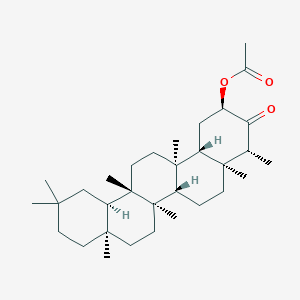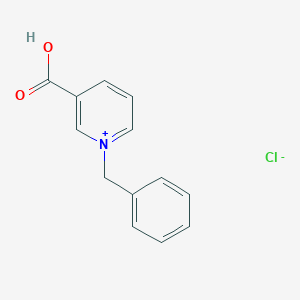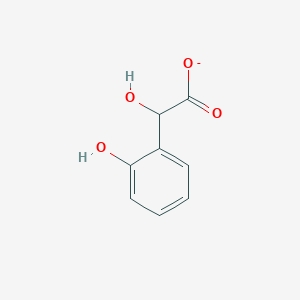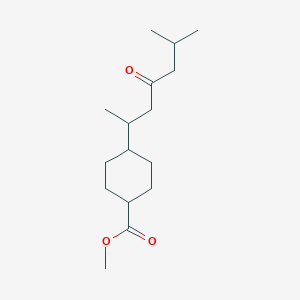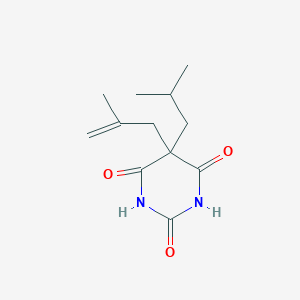
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the family of barbiturates. It has been widely used in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione involves the enhancement of the inhibitory neurotransmitter GABA in the central nervous system. It binds to the GABA receptor and enhances its activity, resulting in the suppression of neuronal activity and the induction of sedation and hypnosis.
Efectos Bioquímicos Y Fisiológicos
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione has various biochemical and physiological effects. It induces sedation and hypnosis by suppressing neuronal activity in the central nervous system. It also has anticonvulsant and anxiolytic effects, making it a potential treatment for epilepsy and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione has several advantages and limitations for lab experiments. Its sedative and hypnotic effects make it a useful tool for studying sleep and circadian rhythms. However, its potential side effects, such as respiratory depression and dependence, limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of its use and potential for abuse.
Conclusion:
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione is a unique chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. Its sedative and hypnotic effects make it a useful tool for studying sleep and circadian rhythms. However, its potential side effects and limitations must be carefully considered in experimental settings. Further research is needed to fully understand its mechanism of action, pharmacological properties, and potential for therapeutic use.
Métodos De Síntesis
The synthesis of 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione involves the reaction of 2,4,6-trioxo-5-(2-propen-1-yl)-1,3-diazinane with 2-methylpropan-2-amine in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.
Aplicaciones Científicas De Investigación
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione has been widely used in scientific research due to its unique properties. It has been studied for its potential use in the treatment of various diseases such as epilepsy, anxiety, and insomnia. It has also been used as a sedative and hypnotic agent in laboratory experiments.
Propiedades
IUPAC Name |
5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16/h8H,1,5-6H2,2-4H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPOYDWGZTPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275571 |
Source


|
| Record name | 5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
CAS RN |
17048-97-4 |
Source


|
| Record name | 5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

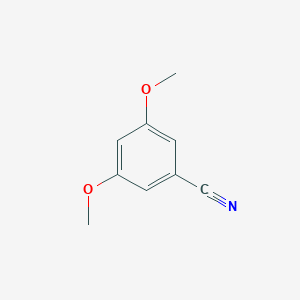
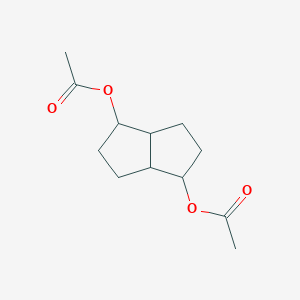
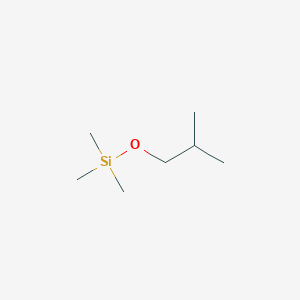
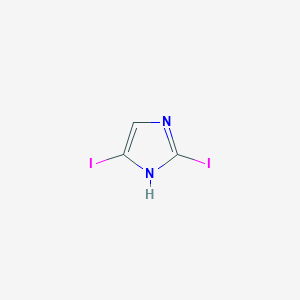
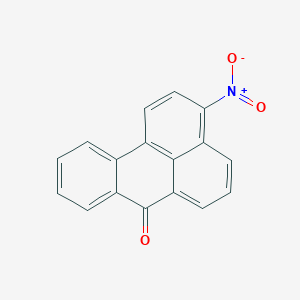
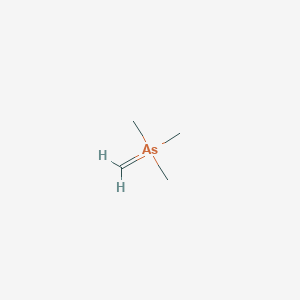
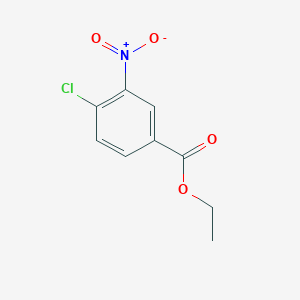
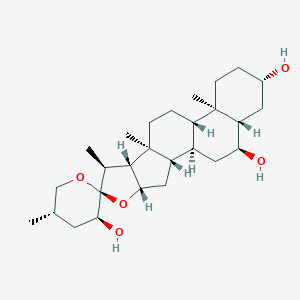
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)
